

An In-depth Technical Guide to Oleyl Alcohol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Oleyl Alcohol**

Cat. No.: **B041930**

[Get Quote](#)

This guide provides a comprehensive technical overview of **oleyl alcohol**, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to offer insights into the causality behind its properties and applications, ensuring a deep and practical understanding of this versatile long-chain fatty alcohol.

Introduction: The Dual Nature of an Unsaturated Fatty Alcohol

Oleyl alcohol, systematically known as (9Z)-octadec-9-en-1-ol, is a monounsaturated long-chain fatty alcohol that holds a significant position in various scientific and industrial fields.^{[1][2]} ^[3] Its structure, featuring an 18-carbon backbone with a single cis-double bond between carbons 9 and 10, imparts a unique combination of properties.^{[2][3][4]} This duality of a hydrophilic alcohol head and a long, kinked hydrophobic tail underpins its utility as a nonionic surfactant, emulsifier, emollient, and penetration enhancer.^{[4][5]}

This guide will delve into the core chemical and physical characteristics of **oleyl alcohol**, explore a classic synthetic methodology, detail its diverse applications with a focus on research and pharmaceutical development, and provide essential safety and handling information.

Chemical and Physical Properties: A Quantitative Overview

The distinct chemical and physical properties of **oleyl alcohol** are fundamental to its behavior and function in various formulations. These properties are summarized in the tables below, providing a clear, comparative reference.

Table 1: Chemical Identity of Oleyl Alcohol

Property	Value	Source(s)
Chemical Name	(9Z)-octadec-9-en-1-ol	[1][2]
Common Synonyms	cis-9-Octadecen-1-ol, Oleic alcohol	[3][4][6]
CAS Number	143-28-2	[4][6][7]
Molecular Formula	C ₁₈ H ₃₆ O	[1][4]
Molecular Weight	268.48 g/mol	[1][2]
Condensed Structural Formula	CH ₃ (CH ₂) ₇ CH=CH(CH ₂) ₈ OH	[3][4]

Table 2: Physical Properties of Oleyl Alcohol

Property	Value	Source(s)
Appearance	Colorless to pale yellow, viscous oily liquid	[1][5][7]
Odor	Faint, fatty aroma	[8]
Melting Point	0-19 °C (32-66 °F)	[1][2][5][8]
Boiling Point	195 °C at 8 mmHg; 207 °C at 13 mmHg; 330-360 °C at 760 mmHg	[1][2][5][8]
Density	0.845-0.855 g/cm ³ at 20-25 °C	[1][9]
Refractive Index (n ²⁰ /D)	~1.46	[8][10]
Flash Point	>110 °C (>230 °F)	[8]
Vapor Pressure	9.3 x 10 ⁻⁵ mm Hg at 25 °C	[4]

Solubility Profile

Oleyl alcohol's solubility is a direct consequence of its amphiphilic nature. The long hydrocarbon chain renders it insoluble in water.^{[1][8][11]} However, it is soluble in many organic solvents, including ethanol, ether, and chloroform.^{[1][8][11]} This solubility in non-polar and semi-polar solvents is a key factor in its use as a solvent and carrier in various formulations.^{[8][11]} The hydroxyl group allows for some interaction with polar solvents, contributing to its surfactant properties.^[11]

Spectral Characterization: The Fingerprint of Oleyl Alcohol

Spectroscopic data provides an unambiguous identification of **oleyl alcohol** and is crucial for quality control and research purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **oleyl alcohol** exhibits characteristic signals. The protons on the double bond (C9-H and C10-H) typically appear as a multiplet around 5.35 ppm. The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) resonate as a triplet at approximately 3.63 ppm. The allylic protons, adjacent to the double bond, are found around 2.01 ppm. The terminal methyl protons present as a triplet near 0.88 ppm, and the remaining methylene protons of the alkyl chain form a broad signal between 1.2 and 1.6 ppm.
- ¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation. The olefinic carbons (C9 and C10) are observed at approximately 129-130 ppm. The carbon bearing the hydroxyl group (C1) is found around 62 ppm. The carbons of the long alkyl chain resonate in the 22-33 ppm region, with the terminal methyl carbon (C18) appearing at about 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **oleyl alcohol** is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the alkyl chain are observed between 2850 and 3000 cm⁻¹. A peak around 3005 cm⁻¹ can be attributed to the =C-H stretching of the alkene group.

The C=C stretching vibration of the cis-double bond is typically weak and appears around 1655 cm^{-1} . The C-O stretching vibration is visible in the 1050-1150 cm^{-1} region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **oleyl alcohol** typically does not show a prominent molecular ion peak (m/z 268). Instead, the spectrum is characterized by significant fragmentation. A peak corresponding to the loss of water (M-18) at m/z 250 is often observed. The fragmentation pattern is dominated by cleavage of the hydrocarbon chain, resulting in a series of alkyl and alkenyl fragment ions.

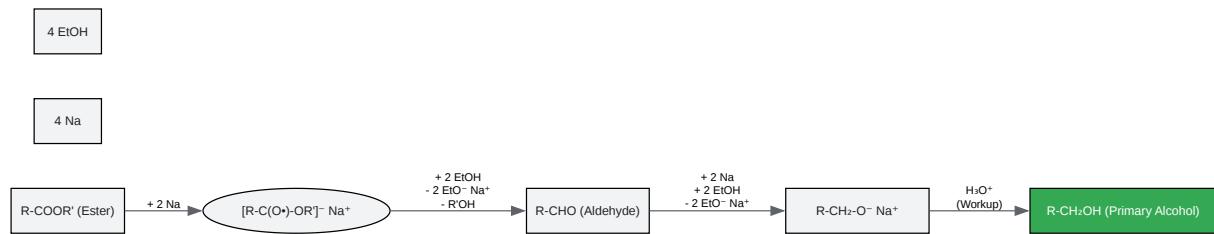
Synthesis and Manufacturing: The Bouveault-Blanc Reduction

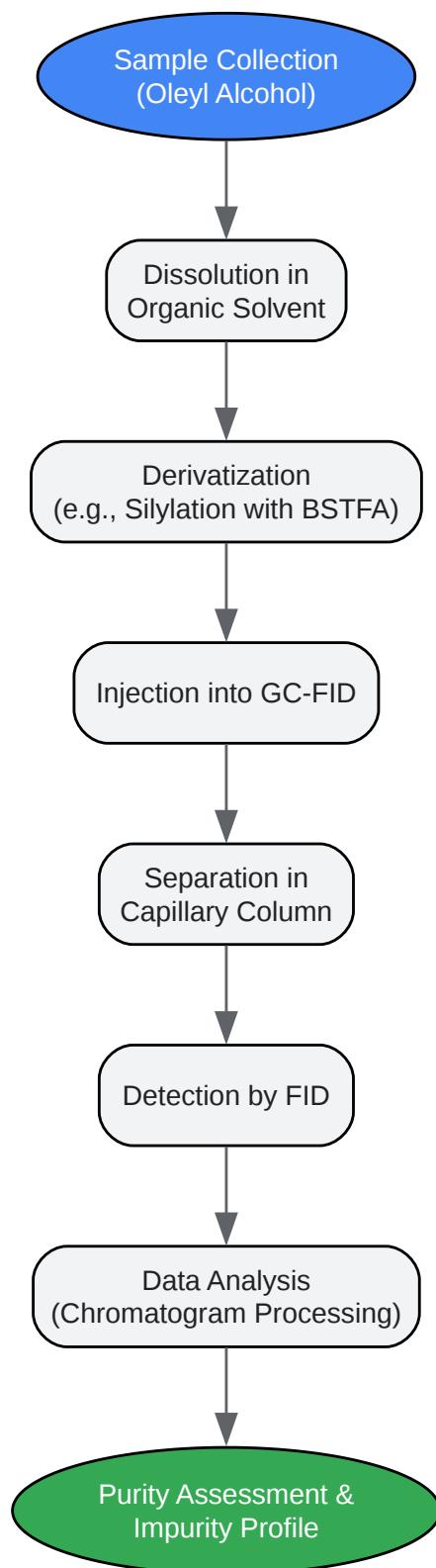
A classic and historically significant method for producing **oleyl alcohol** is the Bouveault-Blanc reduction of oleic acid esters.^{[4][10][12]} This method is noteworthy for its ability to reduce the ester functionality without affecting the carbon-carbon double bond, a feat not easily achieved with catalytic hydrogenation.^{[4][10]}

Experimental Protocol: Bouveault-Blanc Reduction of Ethyl Oleate

This protocol is based on established procedures and is intended for instructional and research purposes.^{[13][14]} Caution: This reaction involves metallic sodium, which is highly reactive and flammable. It must be performed under anhydrous conditions and with appropriate safety precautions.

Materials:


- Ethyl oleate
- Anhydrous absolute ethanol
- Sodium metal, clean and cut into small pieces
- Acetone


- Reflux condenser, 5-L round-bottomed flask, heating mantle, and other standard laboratory glassware

Procedure:

- In a 5-L round-bottomed flask equipped with a reflux condenser, combine 200 g (0.65 mol) of ethyl oleate and 1.5 L of absolute ethanol.[\[14\]](#)
- Carefully add 80 g (3.5 gram atoms) of sodium metal through the condenser at a rate that maintains a vigorous but controlled reaction. Occasional swirling of the flask is recommended.[\[14\]](#)
- Once the initial vigorous reaction subsides, add an additional 200 mL of absolute ethanol.[\[14\]](#)
- Heat the mixture using a steam bath or heating mantle until all the sodium has reacted.[\[14\]](#)
- After the reaction is complete, add 500 mL of water and reflux the mixture for 1 hour to saponify any unreacted ester.[\[14\]](#)
- Cool the mixture and add 1.2 L of water. The crude **oleyl alcohol** will separate as an upper layer.
- Separate the crude **oleyl alcohol** layer.
- For purification, dissolve 50 g of the crude product in 400 mL of acetone and cool to -20 to -25 °C to crystallize out saturated alcohols.[\[14\]](#)
- Filter the cold solution to remove the crystallized solids.
- The filtrate, containing the **oleyl alcohol**, can be further purified by recrystallization at a lower temperature (-60 to -65 °C) and subsequent distillation under reduced pressure.[\[14\]](#) The expected boiling point is 148–150 °C at less than 1 mm Hg.[\[14\]](#)

Diagram: Bouveault-Blanc Reduction of an Ester

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. download.bASF.com [download.bASF.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Studies in contact dermatitis. XII. Sensitivity to oleyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemstock.ae [chemstock.ae]
- 8. cir-safety.org [cir-safety.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. Allyl Alcohol - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ewg.org [ewg.org]
- 13. scribd.com [scribd.com]
- 14. books.rsc.org [books.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Oleyl Alcohol: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041930#oleyl-alcohol-chemical-and-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com